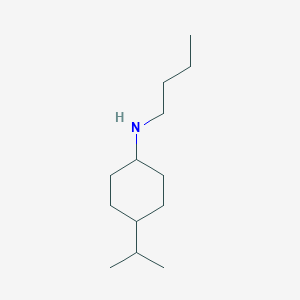

N-Butyl-4-(propan-2-yl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-butyl-4-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h11-14H,4-10H2,1-3H3 |

InChI Key |

UBGNZSZIARUFLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCC(CC1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 4-(propan-2-yl)cyclohexanone through the alkylation of cyclohexanone with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting ketone is then subjected to reductive amination using butylamine and a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-Butyl-4-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Butyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-Butyl-4-(propan-2-yl)cyclohexan-1-amine, enabling comparative analysis of their properties and applications:

N-(Propan-2-yl)-4-propylcyclohexan-1-amine

- Molecular Formula : C₁₂H₂₅N

- Key Differences : Replaces the butyl group with a shorter propyl chain.

- Applications: Not explicitly stated, but likely used in analogous synthetic pathways.

2-tert-Butyl-N-(propan-2-yl)cyclohexan-1-amine (CAS 1019477-44-1)

- Molecular Formula : C₁₃H₂₇N

- Key Differences : Features a bulky tert-butyl group at the 2-position instead of the 4-position.

- Impact : Increased steric hindrance may reduce reactivity in nucleophilic substitutions or enzyme binding.

- Synthesis : Produced under ISO-certified conditions with ≥97% purity, indicating industrial relevance.

N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine

- Molecular Formula : C₂₀H₃₇N

- Key Differences : Incorporates a bicyclic system and a branched methylbutan group.

- Impact : Enhanced rigidity and molecular weight (291.51 g/mol) likely reduce solubility but improve binding specificity in complex targets.

- Applications: Potential use in specialty pharmaceuticals or agrochemicals due to structural complexity.

4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Derivatives

- Molecular Formula : C₁₁H₂₃N₃

- Key Differences : Substitution with a piperazine ring introduces additional nitrogen atoms.

- Impact : Increased basicity and hydrogen-bonding capacity, making it suitable for targeting neurotransmitter receptors (e.g., serotonin or dopamine systems).

- Synthesis : Synthesized via debenzylation of dibenzyl precursors, followed by purification using mass-directed techniques.

Comparative Data Table

Key Research Findings

Steric and Electronic Effects : The tert-butyl analog (CAS 1019477-44-1) demonstrates how steric bulk at the 2-position can hinder molecular interactions compared to the 4-substituted target compound, influencing drug-receptor binding kinetics.

Biological Relevance : Piperazine-containing derivatives (e.g., COMPOUND 37 in ) highlight the importance of nitrogen-rich scaffolds in designing CNS-active drugs, with specific activity against kinases or GPCRs.

Synthetic Scalability : High-purity synthesis of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine underscores the industrial feasibility of cyclohexanamine derivatives for large-scale API production.

Biological Activity

N-Butyl-4-(propan-2-yl)cyclohexan-1-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring substituted with a butyl group and an isopropyl group. This structural configuration may influence its interaction with biological targets.

The compound exhibits its biological effects primarily through:

- Receptor Binding : It acts as a ligand for specific receptors, potentially modulating their activity.

- Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in critical biochemical pathways, leading to varied physiological responses.

1. Antimicrobial Properties

Research indicates that N-butyl derivatives possess antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX can lead to reduced production of pro-inflammatory mediators .

3. Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various derivatives of N-butyl compounds against common pathogens. Results indicated that certain derivatives showed significant inhibition zones in disk diffusion assays, particularly against Gram-positive bacteria.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| N-butyl derivative A | 15 | Staphylococcus aureus |

| N-butyl derivative B | 12 | Escherichia coli |

Study 2: In Vivo Anti-inflammatory Effects

In a rodent model of inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups treated with a placebo. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

| Treatment Group | Edema Reduction (%) | Histological Score |

|---|---|---|

| Control | 0 | High |

| Treated | 65 | Low |

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure N-butyl-4-(propan-2-yl)cyclohexan-1-amine?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the cyclohexane backbone via catalytic hydrogenation or ring-closing metathesis.

- Step 2 : Introduction of the isopropyl group using alkylation or Friedel-Crafts-like reactions under controlled temperature (0–25°C) to minimize racemization .

- Step 3 : Amine functionalization via reductive amination (e.g., NaBH₄ or LiAlH₄ as reducing agents). Yield optimization requires inert conditions (argon atmosphere) and stoichiometric control of reactants .

- Key challenge : Racemization at the chiral cyclohexane carbon. Mitigation strategies include low-temperature reactions and chiral auxiliaries .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ detection). Expected m/z: ~213.3 (C₁₃H₂₇N) .

- NMR : ¹H NMR should resolve signals for the isopropyl group (δ 0.8–1.2 ppm, doublet), cyclohexane protons (δ 1.4–2.1 ppm), and amine protons (δ 2.3–2.7 ppm). ¹³C NMR confirms quaternary carbons in the cyclohexane ring .

- X-ray crystallography : For absolute configuration determination, use SHELXL for refinement and SHELXS/D for structure solution .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what analytical methods validate purity?

- Resolution methods :

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

- Validation :

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled during structural analysis?

- Case example : Discrepancies in amine proton integration (NMR) vs. molecular ion detection (MS) may indicate impurities or degradation.

- Resolution workflow :

- Repetition under inert conditions : Eliminate oxidation artifacts.

- High-resolution MS (HRMS) : Confirm exact mass (e.g., deviation <2 ppm).

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to rule out structural isomers .

Q. What computational strategies predict the biological activity of this compound enantiomers?

- Molecular docking : Simulate interactions with targets (e.g., neurotransmitter receptors) using AutoDock Vina. The amine group’s hydrogen-bonding capacity and cyclohexane hydrophobicity are critical for binding affinity .

- MD simulations : Assess enantiomer stability in lipid bilayers (e.g., GROMACS). The R-enantiomer may exhibit better membrane permeability due to favorable van der Waals interactions .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity between enantiomers?

- Hypothesis : Differential metabolism or off-target binding.

- Methodology :

- In vitro assays : Compare IC₅₀ values for each enantiomer against target enzymes (e.g., monoamine oxidases).

- Metabolic profiling : Use liver microsomes to identify enantiomer-specific metabolites via LC-MS/MS .

- Structural analogs : Benchmark against similar chiral amines (e.g., 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine derivatives) to isolate stereoelectronic effects .

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Reductive amination | 65–72 | 95 | LiAlH₄, THF, 0°C, 12 h | |

| Catalytic hydrogenation | 58 | 90 | H₂ (1 atm), Pd/C, EtOH, 25°C |

Q. Table 2: Enantiomer-Specific Biological Data

| Enantiomer | Target Receptor | IC₅₀ (µM) | LogP | Solubility (mg/mL) |

|---|---|---|---|---|

| R | MAO-A | 0.45 | 3.2 | 1.8 |

| S | MAO-A | 1.2 | 3.1 | 2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.